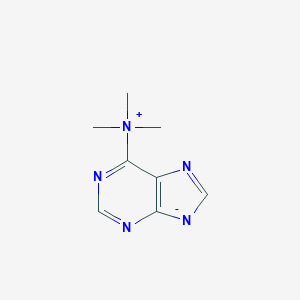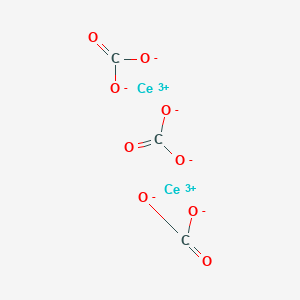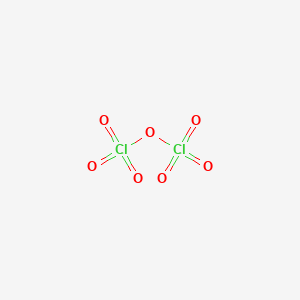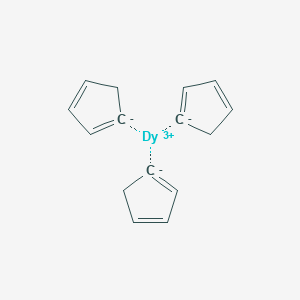
1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene
Overview
Description
1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene, also known as 4-cyanostyrene or 4-cyano-1,4-diphenylbutadiene, is an aromatic compound with a wide range of applications in scientific research. It is a highly stable, non-toxic, and water-soluble compound that has been used in a variety of fields, including organic chemistry, material science, and biochemistry.
Scientific Research Applications
Photoluminescence in Nanofibers : This compound, used as a fluorescent whitening agent, shows increased photoluminescence intensity when introduced into polystyrene nanofibers. This is potentially useful in the textile industry (Wang et al., 2008).
Two-Photon Absorption and Up-Converted Fluorescence : Derivatives of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene exhibit enhanced fluorescence quantum yield and two-photon absorption cross-sections, particularly in nanoaggregate form, showing strong solvatochromisms and potential in optical applications (Noh et al., 2010).
Photoluminescence in Polyacrylonitrile Nanofibers : When introduced into polyacrylonitrile nanofibers, this compound shows varied photoluminescence intensity, offering insights into distributive status and interaction with polyacrylonitrile (Wang et al., 2007).
Photophysical Characteristics in Liquid Crystals : Studies on its derivatives reveal large bathochromic shifts and excimer formation, suggesting applications in controlling emission characteristics of dyes in different states like liquid crystals and isotropic melts (Lowe & Weder, 2002).
Crystal Packing Modes : Research on distyrylbenzene derivatives, including this compound, provides insights into the effects of substitution on crystal lattices, which is crucial for understanding material properties in chemistry and material science (Bartholomew et al., 2000).
Antitrypanosomal Agents : Some derivatives have shown potential as antitrypanosomal agents, contributing to medicinal chemistry and drug development (Das et al., 1982).
Two-Photon Absorption and Fluorescence : Studies on bis(styryl) benzene derivatives show significant two-photon absorption and high fluorescence quantum yields, relevant for optical materials and photonics (Chi, 2010).
Charge Transfer State Formation Analysis : Investigations into the charge transfer state formation of derivatives offer insights into solvent polarity effects, crucial for understanding molecular interactions in various environments (Amatatsu, 2006).
Optoelectronic Device Applications : The preparation and characterization of nanocrystals from derivatives are explored for potential use in optoelectronic devices (Baba & Nishida, 2014).
Coordination Polymers for Optical Applications : Certain derivatives form chiral 3D coordination polymers with potential in optical applications, including modest second-harmonic generation (SHG) activity (Evans et al., 1999).
Luminescent Organic Crystals : The introduction of cyano-substituents in the terminal phenyl unit of distyrylbenzene leads to high luminescence efficiency and balanced charge transport properties, significant for organic light-emitting device research (Wang et al., 2016).
Spectroscopic Analysis : A combined theoretical and experimental study on cyano-substituted styrylpyridine compounds aids in understanding the effects of substituents on spectral properties (Castro et al., 2013).
Photoelectric and Photophysical Properties : The introduction of electron-withdrawing groups into bis-styrylbenzene skeleton impacts photoelectric and photophysical properties, relevant for electronic and photonic materials (Mochizuki, 2017).
Biological Two-Photon Applications : Water-soluble derivatives are synthesized for biological imaging applications, showing high two-photon cross-sections and fluorescence quantum yields (Dollinger et al., 2004).
Insulating Thin Film Characterization : Electrochemical oxidation of derivatives is studied for the preparation of insulating thin films, relevant in electronics (Kawai et al., 1991).
Safety and Hazards
This compound may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .
properties
IUPAC Name |
2-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H/b6-5+,16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVQNTRMZCGXIB-ICYHVJMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13001-38-2 | |
| Record name | Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[4-[2-(4-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Fluorescent Brightener ER-II?
A1: Fluorescent Brightener ER-II is primarily used in the textile industry. It enhances the perceived whiteness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light. [, ]
Q2: Can you describe a recently developed method for synthesizing Fluorescent Brightener ER-II?
A2: A recent study outlines a one-pot synthesis method for ER-II. This method involves reacting diethyl o-cyanobenzyl phosphonate and p-phthalaldehyde, followed by the addition of diethyl p-cyanobenzyl phosphonate and sodium methoxide solution. This procedure simplifies the synthesis process and improves efficiency. []
Q3: How is Fluorescent Brightener ER-II typically detected and quantified in textiles?
A3: Ultra Performance Convergence Chromatography (UPC2) coupled with Photo Diode Array (PDA) detection has been identified as a rapid and accurate method for detecting and quantifying ER-II in textiles. This technique allows for the separation and quantification of ER-II alongside other fluorescent whitening agents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



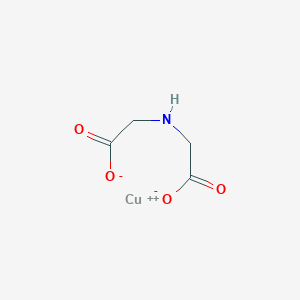

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)




